molecular formula C19H21NO5 B267141 Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate

Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate

Cat. No. B267141
M. Wt: 343.4 g/mol
InChI Key: SELGRESQFYUQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate, also known as EEBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEBB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 401.45 g/mol.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of proteins such as cyclin-dependent kinases and phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway. In Alzheimer's disease, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been suggested to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been reported to induce apoptosis, cell cycle arrest, and DNA damage. In neuronal cells, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to increase the levels of acetylcholine, a neurotransmitter that is essential for cognitive function. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has several advantages as a research tool, including its high potency, selectivity, and ease of synthesis. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate is also relatively stable and can be stored for extended periods without significant degradation. However, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has several limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and cellular uptake. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate can also exhibit nonspecific binding to proteins and other biomolecules, which can interfere with its biological activity.

Future Directions

There are several future directions for the research and development of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate. One direction is to explore the potential applications of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate in the treatment of other diseases, such as Parkinson's disease, multiple sclerosis, and diabetes. Another direction is to investigate the structure-activity relationship of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate and its derivatives to identify more potent and selective compounds. Additionally, the development of novel synthetic methods for Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate and its derivatives could enable the production of larger quantities of these compounds for further research and commercial applications. Finally, the use of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate as a fluorescent probe for the detection of other metal ions and biomolecules could expand its analytical applications.

Synthesis Methods

The synthesis of Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate involves the reaction between 2-(2-ethoxyethoxy)benzoic acid and methyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate.

Scientific Research Applications

Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been extensively studied for its potential applications in various fields, including drug discovery, material science, and analytical chemistry. In drug discovery, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
In material science, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been used as a building block for the synthesis of various functional materials, including polymers, dendrimers, and nanoparticles. Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been employed as a fluorescent probe for the detection of metal ions such as copper and zinc.
In analytical chemistry, Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has been utilized as a derivatizing agent for the analysis of amino acids and peptides by high-performance liquid chromatography (HPLC). Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate has also been employed as a labeling reagent for the detection of proteins by mass spectrometry.

properties

Product Name

Methyl 4-{[2-(2-ethoxyethoxy)benzoyl]amino}benzoate

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 4-[[2-(2-ethoxyethoxy)benzoyl]amino]benzoate

InChI

InChI=1S/C19H21NO5/c1-3-24-12-13-25-17-7-5-4-6-16(17)18(21)20-15-10-8-14(9-11-15)19(22)23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21)

InChI Key

SELGRESQFYUQJF-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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